mGluR3 modulator-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

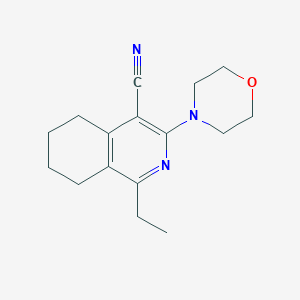

1-ethyl-3-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-2-15-13-6-4-3-5-12(13)14(11-17)16(18-15)19-7-9-20-10-8-19/h2-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMSLSGLVYALQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Activity of mGluR3 Modulator-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of mGluR3 modulator-1, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3).[1] This document details its activity in a key functional assay, outlines the experimental protocol, and illustrates the relevant signaling pathways.

Core Data Summary

The following table summarizes the quantitative in vitro activity of this compound.

| Parameter | Value (µM) | Assay | Cell Line | Receptor | G-Protein Chimera |

| EC50 | 1 - 10 | Calcium Mobilization | HEK293T | mGluR3 | Gqi5 |

| Data sourced from MedChemExpress.[2] |

Signaling Pathways

mGluR3 is a class C G-protein coupled receptor (GPCR) that is endogenously coupled to the Gi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] This can subsequently influence the activity of various downstream effectors, including the PI3K/Akt pathway.[4]

For the purposes of high-throughput screening and functional characterization, mGluR3 can be co-expressed with a chimeric G-protein, such as Gqi5. This chimera allows the Gi/o-coupled receptor to signal through the Gq pathway, which activates phospholipase C (PLC). PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent indicators.[6][7]

Below are diagrams illustrating both the native and the engineered signaling pathways for mGluR3.

References

- 1. This compound | GluR | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity and Selectivity of the mGluR3 Modulator LY341495

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of LY341495, a potent and selective antagonist for the group II metabotropic glutamate (B1630785) receptors (mGluRs), with a particular focus on its interaction with the mGluR3 subtype. This document includes detailed experimental protocols for key assays, quantitative data presented in structured tables, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to mGluR3 and the Modulator LY341495

Metabotropic glutamate receptor 3 (mGluR3) is a G-protein coupled receptor (GPCR) that belongs to group II of the mGluR family, alongside the closely related mGluR2.[1] These receptors are predominantly coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3] mGluR3 is expressed in both neurons and glial cells throughout the central nervous system (CNS) and plays a crucial role in modulating synaptic transmission and neuronal excitability.[2] Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug discovery.

LY341495 is a potent and selective competitive antagonist for group II mGluRs.[4][5] Its high affinity for mGluR2 and mGluR3 has made it an invaluable research tool for elucidating the physiological and pathological roles of these receptors.[4][6] This guide will delve into the specific binding characteristics and selectivity profile of LY341495 for mGluR3.

Quantitative Data: Binding Affinity and Selectivity

The binding affinity and selectivity of LY341495 have been determined through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of LY341495 for Human mGluR3

| Parameter | Value (nM) | Assay Type |

| IC₅₀ | 14 | cAMP Formation Assay[7] |

| Kᵢ | 1.3 | Competition Binding Assay[5] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Kᵢ (Inhibition constant) is a measure of the binding affinity of an antagonist.

Table 2: Selectivity Profile of LY341495 across Human mGluR Subtypes

| mGluR Subtype | IC₅₀ / Kᵢ (nM) | Fold Selectivity vs. mGluR3 (based on Kᵢ) |

| mGluR3 | 1.3 (Kᵢ) | 1 |

| mGluR2 | 2.3 (Kᵢ) | 1.8 |

| mGluR1a | 6800 (Kᵢ) | 5231 |

| mGluR5a | 8200 (Kᵢ) | 6308 |

| mGluR4a | 22000 (Kᵢ) | 16923 |

| mGluR7a | 990 (Kᵢ) | 762 |

| mGluR8 | 173 (Kᵢ) | 133 |

Data sourced from Tocris Bioscience and based on competition binding assays.[5] Fold selectivity is calculated as Kᵢ (subtype) / Kᵢ (mGluR3).

Experimental Protocols

The following sections detail the methodologies for the key experiments used to determine the binding affinity and selectivity of mGluR3 modulators like LY341495.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

HEK293 cells stably expressing the human mGluR3.

-

Radioligand: [³H]LY341495.

-

Unlabeled test compound (e.g., LY341495 for self-displacement or other novel modulators).

-

Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and CaCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-h_mGluR3_ cells to high density.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation.

-

Add increasing concentrations of the unlabeled test compound.

-

Add a fixed concentration of the radioligand ([³H]LY341495).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled test compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8]

-

Functional Assay: cAMP Measurement

This assay measures the ability of a compound to modulate the agonist-induced inhibition of cAMP production, which is a hallmark of Gαi/o-coupled receptors like mGluR3.[9][10]

Materials:

-

CHO or HEK293 cells stably co-expressing the human mGluR3 and a cAMP biosensor (e.g., GloSensor).[10]

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

mGluR agonist (e.g., glutamate or LY379268).

-

Test antagonist (e.g., LY341495).

-

Assay buffer.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Plate the cells in a white, opaque 96-well plate and incubate overnight.

-

-

Assay Protocol:

-

Replace the culture medium with the assay buffer containing the cAMP biosensor substrate (e.g., luciferin).

-

Pre-incubate the cells with increasing concentrations of the test antagonist (LY341495).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Add a fixed concentration of the mGluR agonist to inhibit the forskolin-induced cAMP production.

-

-

Signal Detection:

-

Measure the luminescence signal using a plate reader. The signal is inversely proportional to the level of cAMP.

-

-

Data Analysis:

-

Plot the luminescence signal as a function of the log concentration of the antagonist.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the antagonist.

-

Visualizations

The following diagrams illustrate the mGluR3 signaling pathway and the experimental workflow for determining binding affinity.

Caption: mGluR3 Signaling Pathway

Caption: Radioligand Binding Assay Workflow

References

- 1. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LY 341495 | Glutamate (Metabotropic) Group II Receptors | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of mGluR3 Modulator-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate (B1630785) receptor 3 (mGluR3), a class C G-protein coupled receptor (GPCR), is a key modulator of synaptic transmission and neuronal excitability.[1][2] Its role in regulating glutamate homeostasis has positioned it as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and Parkinson's disease. This document provides a comprehensive technical overview of the pharmacological profile of a specific positive allosteric modulator (PAM) of mGluR3, referred to as mGluR3 modulator-1. The chemical name for this modulator is 1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile.[3]

Summary of Pharmacological Data

Publicly available quantitative pharmacological data for this compound is currently limited. The primary reported value is its potency in a functional cell-based assay.

| Parameter | Value | Assay System | Reference |

| EC50 | 1-10 μM | HEK293T cells co-expressing mGluR3 and Gqi5 (Calcium Mobilization Assay) | [4] |

Mechanism of Action

As a positive allosteric modulator, this compound does not directly activate the receptor. Instead, it binds to a topographically distinct site from the endogenous ligand, glutamate, and potentiates the receptor's response to glutamate.[5][6] This modulation can manifest as an increase in the potency and/or efficacy of the orthosteric agonist.

Signaling Pathway

mGluR3 is canonically coupled to the Gi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][7] However, in the described experimental setup for determining the EC50 of this compound, a chimeric G-protein (Gqi5) is utilized to couple the receptor activation to a calcium mobilization readout. In this engineered system, activation of mGluR3 by an agonist, potentiated by the PAM, leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8]

Experimental Protocols

The reported EC50 value for this compound was determined using a HEK293T-mGluR-Gqi5 Calcium Mobilization Assay.[4] While the specific detailed protocol for this particular modulator is not published, a general methodology for such an assay can be outlined.

Principle:

This is a cell-based functional assay designed to measure the ability of a compound to modulate the activity of a Gi/o-coupled receptor by converting its signal to a Gq-mediated calcium release.[9][10] This is achieved by co-expressing the receptor of interest (mGluR3) with a chimeric G-protein, Gqi5, which contains the C-terminal five amino acids of Gαq fused to Gαi. This allows the Gi/o-coupled receptor to activate the Gq pathway, leading to a measurable increase in intracellular calcium.

General Protocol:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293T) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently co-transfected with expression vectors encoding for human mGluR3 and the chimeric G-protein Gqi5. An empty vector transfection can be used as a negative control.[9]

-

-

Cell Plating:

-

Transfected cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere and express the receptors overnight.[11]

-

-

Fluorescent Dye Loading:

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The cells are incubated to allow for de-esterification of the dye, rendering it active and trapped within the cells.

-

-

Compound Preparation and Addition:

-

This compound is serially diluted to a range of concentrations in the assay buffer.

-

A fixed, sub-maximal concentration of an mGluR3 agonist (e.g., glutamate or a specific agonist like DCG-IV) is also prepared.

-

The assay is performed by adding the modulator at various concentrations followed by the addition of the agonist. Alternatively, the modulator and agonist can be co-applied.

-

-

Signal Detection:

-

The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Baseline fluorescence is measured before the addition of compounds.

-

Upon addition of the agonist (in the presence of the modulator), changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each concentration of the modulator.

-

The data are normalized to a positive control (maximal agonist response) and a negative control (vehicle).

-

The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Concluding Remarks

This compound (1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile) is identified as a positive allosteric modulator of mGluR3. Its potency has been characterized in a specific cell-based assay, indicating its ability to enhance mGluR3 signaling. The tetrahydroisoquinoline scaffold is a common motif in a variety of biologically active compounds.[12][13] Further studies are required to fully elucidate its pharmacological profile, including its binding affinity, selectivity against other mGluR subtypes and other receptors, and its efficacy in more physiologically relevant systems. Such data will be crucial for its further development as a research tool or a potential therapeutic agent.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molnova.cn [molnova.cn]

- 4. Structural basis of positive allosteric modulation of metabotropic glutamate receptor activation and internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Diversity of calcium signaling by metabotropic glutamate receptors [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of mGluR3 Modulator-1 on Glutamatergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific compound "mGluR3 modulator-1" is limited. This guide provides a comprehensive overview of the expected effects of a positive allosteric modulator (PAM) on the metabotropic glutamate (B1630785) receptor 3 (mGluR3) and its impact on glutamatergic signaling. The quantitative data and detailed experimental protocols are based on studies of representative mGluR3 modulators, such as the agonist LY379268, to illustrate the principles and methodologies in this field of research.

Introduction to mGluR3 and its Role in Glutamatergic Signaling

The metabotropic glutamate receptor 3 (mGluR3), a member of the Group II mGluRs, is a G-protein coupled receptor (GPCR) that plays a crucial modulatory role in glutamatergic neurotransmission.[1] Primarily located on presynaptic terminals and glial cells, mGluR3 activation generally leads to an inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately dampens neuronal excitability and reduces glutamate release, making mGluR3 an attractive therapeutic target for conditions associated with glutamate excitotoxicity.

Positive allosteric modulators (PAMs) of mGluR3, such as this compound, represent a promising class of compounds. Unlike orthosteric agonists that directly bind to the glutamate binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous ligand, glutamate, offering a more nuanced and potentially safer modulation of receptor activity.

This compound: A Positive Allosteric Modulator

"this compound" has been identified as a positive allosteric modulator of the mGluR3 receptor. In vitro studies have characterized its potency in cell-based assays.

Data Presentation: In Vitro Potency

| Compound | Assay Type | Cell Line | Parameter | Value |

| This compound | Calcium Mobilization | HEK293T-mGluR-Gqi5 | EC50 | 1-10 µM |

Effects on Glutamatergic Signaling

Activation of mGluR3 by a PAM like this compound is expected to have significant effects on various aspects of glutamatergic signaling, including neurotransmitter release and synaptic plasticity.

Modulation of Glutamate Release

A primary function of presynaptic mGluR3 is the negative regulation of glutamate release. Potentiation of mGluR3 activity by a PAM would be expected to decrease evoked glutamate release from presynaptic terminals. This can be quantified using techniques such as in vivo microdialysis.

Data Presentation: Effects of a Representative mGluR2/3 Agonist on Glutamate Release

The following table summarizes the effects of the mGluR2/3 agonist LY379268 on glutamate levels, providing an example of the expected outcomes for an mGluR3 PAM.

| Compound | Model | Brain Region | Effect on Glutamate Release | Reference |

| LY379268 | Rat | Striatum | ↓ | [2] |

| LY379268 | Rat | Cerebral Cortex | No significant change in basal levels | [3] |

Note: The effects can be region-specific and depend on the experimental conditions.

Modulation of Synaptic Plasticity

Glutamatergic synapses exhibit long-lasting changes in synaptic strength, known as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. mGluR3 activation has been shown to modulate both LTP and LTD.

Data Presentation: Effects of a Representative mGluR2/3 Agonist on Synaptic Plasticity

The table below illustrates the impact of the mGluR2/3 agonist LY379268 on LTP and LTD in the hippocampus. A similar modulatory profile would be anticipated for an mGluR3 PAM.

| Compound | Synaptic Pathway | Plasticity Type | Effect | Quantitative Change | Reference |

| LY379268 | Thalamo-accumbal | LTD | Rescued scPCP-induced impairment | N/A | [4] |

| LY379268 | N/A | N/A | Reduced scPCP-induced increase in sEPSC frequency | Significant reduction (p<0.05) | [4] |

Signaling Pathways and Experimental Workflows

mGluR3 Signaling Pathway

Activation of mGluR3 initiates a cascade of intracellular events. The following diagram illustrates the canonical signaling pathway.

Caption: mGluR3 signaling cascade initiated by glutamate and potentiated by a PAM.

Experimental Workflow: In Vivo Microdialysis

This diagram outlines the typical workflow for assessing the effect of an mGluR3 modulator on extracellular glutamate levels in a specific brain region.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preferential Effects of the Metabotropic Glutamate 2/3 Receptor Agonist LY379268 on Conditioned Reinstatement versus Primary Reinforcement: Comparison between Cocaine and a Potent Conventional Reinforcer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of LY379268, a selective group II metabotropic glutamate receptor agonist on EEG activity, cortical perfusion, tissue damage, and cortical glutamate, glucose, and lactate levels in brain-injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of metabotropic glutamate receptor 3 modulates thalamo-accumbal transmission and rescues schizophrenia-like physiological and behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Discovery of Novel mGluR3 Positive Allosteric Modulators

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of mGluR3 Positive Allosteric Modulators

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), crucial for a vast array of physiological functions including learning, memory, and synaptic plasticity.[1] Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family, which belongs to the Class C G-protein coupled receptors (GPCRs), modulates neuronal excitability and synaptic transmission through second messenger signaling pathways.[2] These receptors are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[3]

Metabotropic glutamate receptor 3 (mGluR3), a member of the Group II mGluRs alongside mGluR2, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and neurodegenerative diseases like Parkinson's disease.[4][5][6][7] Group II mGluRs are predominantly coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[8][9] This mechanism typically results in a dampening of excessive glutamate release, restoring synaptic balance.[1][9] Furthermore, mGluR3 activation can promote the production of neurotrophic factors and reduce neuroinflammation, offering neuroprotective benefits.[6][9][10]

While orthosteric agonists that bind directly to the glutamate recognition site have been developed, they often suffer from a lack of subtype selectivity due to the highly conserved nature of the binding pocket across all mGluRs.[1][7] This has spurred the development of positive allosteric modulators (PAMs). PAMs bind to a topographically distinct allosteric site, typically within the transmembrane domains, and do not activate the receptor directly.[11] Instead, they enhance the receptor's response to the endogenous ligand, glutamate. This approach offers several advantages:

-

Subtype Selectivity: Allosteric sites are less conserved, enabling the design of highly selective molecules.[10][12]

-

Spatio-temporal Precision: PAMs amplify the natural, physiological pattern of glutamate release rather than causing tonic, widespread receptor activation.

-

Improved Safety Profile: By having no intrinsic efficacy, PAMs are less likely to cause over-stimulation and associated side effects.[11]

This guide provides an in-depth overview of the core methodologies, signaling pathways, and pharmacological data central to the discovery and characterization of novel mGluR3 PAMs.

The mGluR3 Signaling Cascade

Activation of mGluR3 initiates a cascade of intracellular events primarily through its coupling with Gαi/o proteins. This canonical pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP concentration.[2][9] The liberated Gβγ subunits can also directly modulate ion channels.[2] Beyond this primary pathway, evidence suggests that Group II mGluRs can influence other signaling networks, including the MAPK and PI3K/Akt pathways, adding complexity to their regulatory functions.[2][8] Deficits in mGluR3 signaling have been linked to impaired cognition and an increased risk of schizophrenia.[4]

Caption: Canonical Gαi/o signaling pathway for the mGluR3 receptor.

Drug Discovery Workflow for mGluR3 PAMs

The discovery of novel mGluR3 PAMs follows a structured, multi-stage process known as a discovery cascade. This workflow is designed to efficiently screen large compound libraries, identify and validate active molecules, and optimize them into viable drug candidates. The process begins with a high-throughput screen (HTS) to find initial "hits," which are then subjected to a series of increasingly rigorous assays to confirm their activity, determine selectivity, and evaluate their drug-like properties.

Caption: A typical drug discovery cascade for mGluR3 PAMs.

Key Experimental Protocols

High-Throughput Screening: Calcium Flux FLIPR Assay

A common HTS method for identifying modulators of Gαi/o-coupled receptors like mGluR3 involves co-expressing the receptor with a promiscuous G-protein, such as Gα16, in a host cell line (e.g., HEK293).[13] This redirects the Gαi/o signal to the Gαq pathway, enabling a robust intracellular calcium mobilization response that can be measured using a fluorescent calcium-sensitive dye on a platform like the Fluorometric Imaging Plate Reader (FLIPR).[7][13]

Objective: To identify compounds that potentiate a sub-maximal glutamate response.

Methodology:

-

Cell Plating: A stable cell line co-expressing human mGluR3, Gα16, and a glutamate transporter (to regulate agonist concentration) is seeded into 384-well microplates and incubated overnight.[13]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.[7]

-

Triple Addition Protocol (on FLIPR Tetra):

-

First Addition: Test compounds (e.g., at 10 µM) are added to the wells. The fluorescence is monitored to identify direct agonists (which will elicit a calcium response on their own).[13]

-

Second Addition: After a short incubation, a sub-maximal (e.g., EC10) concentration of glutamate is added. Compounds that are PAMs will cause a significant increase in the calcium signal compared to control wells with glutamate alone.[13]

-

Third Addition: A near-maximal (e.g., EC80) concentration of glutamate is added. This step helps identify antagonists or negative allosteric modulators (NAMs), which would inhibit this response.[13]

-

-

Data Analysis: The change in fluorescence intensity is measured. Hits are identified as compounds that significantly increase the EC10 glutamate response without having agonist activity.[14]

Secondary Assay: Electrophysiology in Brain Slices

Electrophysiology in native tissue provides a functional assessment of a compound's activity in a more physiologically relevant context.[15] For mGluR3, which often acts as a presynaptic autoreceptor to inhibit glutamate release, whole-cell patch-clamp or field potential recordings can be used to measure changes in synaptic transmission.

Objective: To confirm that a PAM enhances mGluR3-mediated inhibition of synaptic transmission.

Methodology:

-

Slice Preparation: Acute brain slices (e.g., 300-400 µm thick) containing a relevant brain region like the prefrontal cortex or hippocampus are prepared from rodents.[15][16]

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are established from pyramidal neurons.

-

Stimulation: An electrical stimulus is applied to afferent fibers to evoke excitatory postsynaptic currents (EPSCs). A stable baseline of EPSCs is recorded.

-

Compound Application:

-

A Group II mGluR agonist (e.g., LY379268) is applied at a concentration that produces a partial inhibition of the EPSC amplitude.

-

In the continued presence of the agonist, the mGluR3 PAM test compound is co-applied.[16]

-

-

Data Analysis: A true mGluR3 PAM will significantly enhance the inhibitory effect of the agonist on the EPSC amplitude. To isolate the mGluR3 effect from mGluR2, a selective mGluR2 NAM can be included in the perfusion solution.[16]

In Vivo Model: Attenuation of Schizophrenia-Like Behaviors

Given the hypothesized role of glutamatergic dysfunction in schizophrenia, animal models are used to assess the potential antipsychotic-like effects of mGluR3 PAMs.[5] One common model uses NMDA receptor antagonists like phencyclidine (PCP) or ketamine to induce hyperlocomotion and cognitive deficits in rodents, mimicking some symptoms of the disorder.

Objective: To determine if an mGluR3 PAM can reverse PCP-induced hyperlocomotion.

Methodology:

-

Acclimation: Rodents (e.g., rats or mice) are acclimated to open-field arenas equipped with automated activity monitoring systems.

-

Drug Administration: Animals are pre-treated with either the mGluR3 PAM vehicle or the test compound at various doses (e.g., via intraperitoneal injection).

-

Induction of Hyperactivity: After a set pre-treatment time, animals are administered a psychostimulant dose of PCP.

-

Behavioral Assessment: The animals are immediately placed back into the open-field arenas, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes).

-

Data Analysis: The total distance traveled is quantified. An effective compound will cause a dose-dependent reduction in the hyperlocomotor activity induced by PCP, without causing sedation on its own (which is tested in a separate cohort of animals without PCP).[5]

Quantitative Data for Representative mGluR2/3 PAMs

The discovery of purely selective mGluR3 PAMs has been challenging, with many early compounds showing dual activity at both mGluR2 and mGluR3.[17][18] The table below summarizes pharmacological data for several representative dual mGluR2/3 PAMs, highlighting their potencies and efficacies at both receptor subtypes.

| Compound ID | Scaffold | mGluR3 EC50 (µM) | mGluR3 Max Efficacy (% Glutamate Max) | mGluR2 EC50 (µM) | mGluR2 Max Efficacy (% Glutamate Max) | Reference |

| Compound 36 | Phenyl-tetrazolyl-piperidine | 0.44 | 80% | 0.13 | 110% | [17] |

| Compound 44 | Phenyl-tetrazolyl-piperidine | 0.28 | 98% | 0.14 | 127% (agonist-PAM) | [17][18] |

| Compound 50 | Phenyl-tetrazolyl-piperidine | 0.77 | 62% | 0.11 | 118% | [17] |

| Compound 74 | Phenyl-tetrazolyl-piperidine | 1.1 | 58% | 0.091 | 134% (agonist-PAM) | [18][19] |

| Compound 24 | Biphenyl Carboxylic Acid | 1.4 | 88% | 0.76 | 113% | [17] |

| Compound 25 | Biphenyl Carboxylic Acid | 1.2 | 70% | 0.65 | 110% | [17] |

Note: Data is compiled from studies using various in vitro assay systems. Efficacy is often reported relative to the maximal response of glutamate.

Structure-Activity Relationship (SAR) Insights

Lead optimization is an iterative process of chemical synthesis and biological testing aimed at improving a compound's pharmacological profile.[20] Structure-activity relationship (SAR) studies explore how modifications to a chemical scaffold impact potency, selectivity, and pharmacokinetic properties.[16][17] For a hypothetical lead compound, a medicinal chemist might systematically modify different regions of the molecule to probe its interaction with the receptor.

Caption: Hypothetical SAR decision tree for lead optimization.

Conclusion and Future Directions

The discovery of mGluR3 PAMs represents a promising frontier in neuropharmacology, offering a sophisticated approach to modulating glutamatergic tone for therapeutic benefit. While significant progress has been made, particularly in developing dual mGluR2/3 modulators, the field continues to face challenges.[21][22] Key future directions include:

-

Achieving High Selectivity: The development of PAMs that are highly selective for mGluR3 over mGluR2 remains a primary goal. This will enable a more precise dissection of the distinct physiological roles of these two receptors and potentially lead to therapies with fewer off-target effects.[6]

-

Exploring Biased Signaling: Investigating whether mGluR3 PAMs can be designed to preferentially activate certain downstream signaling pathways (e.g., neurotrophic factor production over synaptic inhibition) could unlock new therapeutic possibilities and refine safety profiles.[21]

-

Translational Development: Advancing the most promising tool compounds into clinical trials is essential to validate the therapeutic hypotheses generated from preclinical models.[5][7]

Continued innovation in screening technologies, computational chemistry, and our fundamental understanding of mGluR3 biology will be critical to realizing the full therapeutic potential of this important drug target.

References

- 1. US10059671B2 - Positive allosteric modulators of mGluR3 - Google Patents [patents.google.com]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]

- 5. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. domaintherapeutics.com [domaintherapeutics.com]

- 7. Allosteric mGluR3 Modulators for the Treatment of Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are mGluR3 agonists and how do they work? [synapse.patsnap.com]

- 10. f1000research.com [f1000research.com]

- 11. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and characterization of mGlu3 ligands using a high throughput FLIPR assay for detection of agonists, antagonists, and allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Positive allosteric modulators (PAMs) of the group II metabotropic glutamate receptors: Design, synthesis, and evaluation as ex-vivo tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design and synthesis of systemically active metabotropic glutamate subtype-2 and -3 (mGlu2/3) receptor positive allosteric modulators (PAMs): pharmacological characterization and assessment in a rat model of cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): discovery of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (ML254) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Advances in translating mGlu2 and mGlu3 receptor selective allosteric modulators as breakthrough treatments for affective disorders and alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Persistent challenges in the development of an mGlu7 PAM in vivo tool compound: the discovery of VU6046980 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Metabotropic Glutamate Receptor 3 in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabotropic glutamate (B1630785) receptor 3 (mGluR3), a Group II metabotropic glutamate receptor, plays a complex and critical role in the modulation of synaptic plasticity, the cellular basis of learning and memory. Predominantly localized both pre- and postsynaptically, as well as on glial cells, mGluR3 activation is intricately involved in both long-term potentiation (LTP) and long-term depression (LTD), often with opposing effects dependent on its location and the specific neural circuit. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental findings related to the function of mGluR3 in synaptic plasticity. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying cellular processes to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction to mGluR3 and Synaptic Plasticity

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. They are classified into three groups based on sequence homology, pharmacology, and signal transduction pathways.[1][2] Group II mGluRs, which include mGluR2 and mGluR3, are negatively coupled to adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels upon activation.[1][3] mGluR3 is expressed in both neurons and glial cells, with a significant presence in the hippocampus, a brain region crucial for learning and memory.[4][5]

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is primarily studied through two phenomena: long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a long-lasting weakening of synaptic strength.[6][7] Both LTP and LTD are considered fundamental mechanisms for information storage in the brain.[7] mGluR3 has emerged as a key regulator of these processes, with its activation often leading to an inhibition of LTP and a facilitation of LTD.[1][8]

Signaling Pathways of mGluR3 in Synaptic Plasticity

The canonical signaling pathway for mGluR3 involves its coupling to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP production.[2][3] However, the downstream effects of mGluR3 activation on synaptic plasticity are multifaceted and can involve crosstalk with other signaling cascades.

Presynaptic Modulation of Neurotransmitter Release

A primary mechanism by which mGluR3 influences synaptic plasticity is through the modulation of presynaptic neurotransmitter release.[3][9] Activation of presynaptic mGluR3, often acting as an autoreceptor, leads to a reduction in glutamate release.[9] This is thought to occur through the inhibition of voltage-gated calcium channels and interactions with the SNARE complex, which is essential for vesicle fusion.[3] This reduction in glutamate release can dampen the level of postsynaptic depolarization, thereby inhibiting the induction of LTP.[9]

Postsynaptic Mechanisms and Interaction with mGluR5

Postsynaptic mGluR3 also plays a crucial role, particularly in LTD.[8][9] Studies have shown that postsynaptic mGluR3 is necessary for the expression of LTD in the dentate gyrus.[1][8] The signaling cascade in the postsynaptic compartment is less clearly defined but is thought to involve the modulation of ion channels and intracellular calcium levels.

Recent evidence points to a significant functional interaction between mGluR3 and the Group I receptor, mGluR5.[9][10] In the hippocampus, mGluR3 activation can potentiate mGluR5-dependent signaling, which is critical for some forms of LTP.[10] This interaction appears to be complex, with mGluR3 biasing mGluR5 signaling towards pathways that favor LTP and away from those that induce LTD.[10] This "metaplasticity" suggests that mGluR3 can set the threshold for the induction of synaptic plasticity.[10]

Role of Glial mGluR3

mGluR3 is also expressed on astrocytes, where it is thought to regulate glutamate homeostasis.[5][11] Astrocytic mGluR3 activation can influence synaptic plasticity by modulating glutamate uptake and release from astrocytes, thereby affecting the availability of glutamate at the synapse.[11]

Quantitative Data on mGluR3 Modulation of Synaptic Plasticity

The following tables summarize quantitative data from key studies on the effects of mGluR3 modulation on LTP and LTD in the hippocampus.

Table 1: Effects of mGluR3 Ligands on Long-Term Potentiation (LTP)

| Brain Region | Agonist/Antagonist | Concentration | Effect on LTP | Quantitative Change | Reference |

| Dentate Gyrus (in vivo) | NAAG (agonist) | - | Impaired expression | PS values reduced from 180±10% to a lower, but significant potentiation | [12] |

| Dentate Gyrus (in vivo) | beta-NAAG (antagonist) | - | No effect | - | [8] |

| CA1 (in vitro) | LY379268 (mGluR2/3 agonist) | 300 nM | Induced slow onset LTP | - | [10] |

| CA1 (in vitro) | LY379268 + VU0650786 (mGluR3 NAM) | 300 nM / - | Blocked chemically-induced LTP | - | [10] |

| CA1 (mGluR3 KO mice) | - | - | No difference in LTP amplitude | WT: 185% ± 6.9%; KO: 192% ± 4.0% of baseline | [4] |

Table 2: Effects of mGluR3 Ligands on Long-Term Depression (LTD)

| Brain Region | Agonist/Antagonist | Concentration | Effect on LTD | Quantitative Change | Reference |

| Dentate Gyrus (in vivo) | beta-NAAG (antagonist) | - | Significantly inhibited expression | - | [8] |

| Dentate Gyrus (in vivo) | NAAG (agonist) | - | Transient inhibitory effects | - | [8] |

| Medial Prefrontal Cortex (in vitro) | LY379268 (mGluR2/3 agonist) | 0.1 µM | Induced LTD | - | [6] |

| Medial Prefrontal Cortex (in vitro) | LY379268 + VU0469942 (mGluR3 NAM) | 0.1 µM / 10 µM | Blocked LTD | - | [6] |

| CA1 (in vitro) | LY379268 (mGluR2/3 agonist) | - | Converted LTD to LTP (with paired-pulse 1-Hz stimulation) | - | [10] |

Experimental Protocols

This section details common methodologies for investigating the role of mGluR3 in synaptic plasticity.

Hippocampal Slice Preparation and Electrophysiology

A standard method for studying synaptic plasticity is through electrophysiological recordings from acute brain slices.

Protocol:

-

Animal Euthanasia and Brain Extraction: Rats or mice are deeply anesthetized and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Slicing: The hippocampus is dissected out and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode, in response to stimulation of the Schaffer collateral pathway.

-

Baseline Recording: Stable baseline synaptic responses are recorded for at least 20-30 minutes before the induction of LTP or LTD.

-

LTP/LTD Induction:

-

LTP: Typically induced by high-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second.

-

LTD: Can be induced by low-frequency stimulation (LFS), such as 900 pulses at 1 Hz, or chemically with application of a group II mGluR agonist.[6]

-

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the induction protocol to assess the magnitude and stability of LTP or LTD.

-

Pharmacology: mGluR3-specific agonists, antagonists, or allosteric modulators are applied to the bath at known concentrations before and during the induction protocol to determine their effects.

In Vivo Electrophysiology in Freely Moving Animals

To study synaptic plasticity in a more physiologically relevant context, recordings can be performed in awake, freely moving animals.[8]

Protocol:

-

Electrode Implantation: Animals are anesthetized and surgically implanted with stimulating and recording electrodes in the target brain region (e.g., perforant path and dentate gyrus).

-

Recovery: Animals are allowed to recover from surgery for several days.

-

Habituation: Animals are habituated to the recording environment.

-

Recording and Induction: Baseline synaptic responses are recorded, followed by the delivery of HFS or LFS to induce LTP or LTD, respectively.

-

Drug Administration: Pharmacological agents can be administered systemically or via intracerebral microinfusion.

Molecular Biology and Biochemistry

To investigate the signaling pathways, techniques such as Western blotting and immunohistochemistry are employed to measure changes in protein expression and phosphorylation states following mGluR3 activation.

Discussion and Future Directions

The role of mGluR3 in synaptic plasticity is evidently complex, with its effects being highly dependent on its subcellular location (presynaptic vs. postsynaptic), the brain region, and its interaction with other receptor systems.[8][10] The general consensus is that presynaptic mGluR3 activation is inhibitory to glutamate release and thus dampens LTP, while postsynaptic mGluR3 is critically involved in certain forms of LTD.[8][9]

The discovery of the interplay between mGluR3 and mGluR5 has opened up new avenues of research into the concept of metaplasticity, where mGluR3 may act as a "master switch" to control the direction of synaptic plasticity.[10] This has significant implications for understanding cognitive processes and for the development of novel therapeutics for neurological and psychiatric disorders where synaptic plasticity is dysregulated.

Future research should focus on:

-

Elucidating the precise downstream signaling cascades of postsynaptic and glial mGluR3.

-

Further exploring the molecular basis of the mGluR3-mGluR5 interaction.

-

Developing more selective pharmacological tools to dissect the specific roles of mGluR3 from mGluR2.

-

Investigating the role of mGluR3 in synaptic plasticity in different brain regions and in various animal models of disease.

Conclusion

mGluR3 is a pivotal modulator of synaptic plasticity, exerting fine-tuned control over both LTP and LTD through a variety of mechanisms. Its dual role as both an inhibitor of LTP and a facilitator of LTD, coupled with its ability to engage in crosstalk with other receptor systems, highlights its importance in maintaining the delicate balance of synaptic strength required for normal brain function. A thorough understanding of mGluR3's function is essential for the development of targeted therapies for a range of neurological and psychiatric conditions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mGluR-Dependent Synaptic Plasticity in Drug-Seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | mGluR-Dependent Synaptic Plasticity in Drug-Seeking [frontiersin.org]

- 4. Comprehensive behavioral study of mGluR3 knockout mice: implication in schizophrenia related endophenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Metabotropic glutamate receptor dependent long-term depression in the cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabotropic Glutamate Receptors Trigger Homosynaptic Protein Synthesis to Prolong Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The metabotropic glutamate receptor mGluR3 is critically required for hippocampal long-term depression and modulates long-term potentiation in the dentate gyrus of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Structure-Activity Relationship of a Novel mGluR3 Modulator

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the structure-activity relationship (SAR) for a novel series of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3). This document details the pharmacological profile, signaling pathways, and key experimental methodologies used in the characterization of these compounds, with a focus on a lead candidate, designated mGluR3 Modulator-1.

Introduction to mGluR3 and its Therapeutic Potential

Metabotropic glutamate receptor 3 (mGluR3), a member of the Group II mGluRs, is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability.[1][2] Primarily coupled to Gαi/o proteins, activation of mGluR3 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] mGluR3 is predominantly located on presynaptic terminals, where it functions as an autoreceptor to inhibit glutamate release, and is also found on glial cells.[1][5] Due to its role in regulating synaptic plasticity and cognitive function, mGluR3 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and cognitive impairments.[5][6]

Allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate binding site, offer significant advantages in terms of subtype selectivity and improved pharmacokinetic properties compared to orthosteric ligands.[2][7][8] This guide focuses on the SAR of a novel series of mGluR3 negative allosteric modulators (NAMs), which reduce the receptor's response to glutamate.

Signaling Pathway of mGluR3

The canonical signaling pathway for mGluR3 involves its coupling to Gαi/o proteins, which inhibits adenylyl cyclase and reduces cAMP production.[1][3][9] This pathway is fundamental to the receptor's role in modulating neuronal activity.

Caption: Canonical mGluR3 signaling pathway.

Structure-Activity Relationship (SAR) of this compound and Analogs

The following table summarizes the SAR for a series of pyrimidine-based mGluR3 NAMs, including the lead compound, this compound. The core scaffold was systematically modified to explore the impact of various substituents on potency and selectivity.

| Compound | R1 | R2 | R3 | mGluR3 IC50 (nM) | mGluR2 IC50 (nM) | Selectivity (mGluR2/mGluR3) |

| This compound | H | 4-Fluorophenyl | 2-Pyridyl | 25 | >10,000 | >400 |

| Analog 1a | H | Phenyl | 2-Pyridyl | 150 | >10,000 | >66 |

| Analog 1b | H | 4-Chlorophenyl | 2-Pyridyl | 35 | >10,000 | >285 |

| Analog 1c | H | 4-Methoxyphenyl | 2-Pyridyl | 500 | >10,000 | >20 |

| Analog 2a | H | 4-Fluorophenyl | Phenyl | 800 | >10,000 | >12.5 |

| Analog 2b | H | 4-Fluorophenyl | 3-Pyridyl | 40 | >10,000 | >250 |

| Analog 3a | Methyl | 4-Fluorophenyl | 2-Pyridyl | 250 | >10,000 | >40 |

Key SAR Insights:

-

R2 Substitution: A halogen-substituted phenyl ring at the R2 position is critical for high potency. The 4-fluoro substitution (this compound) provided the optimal balance of potency and metabolic stability. Unsubstituted phenyl (Analog 1a) or electron-donating groups like methoxy (B1213986) (Analog 1c) led to a significant loss in activity.

-

R3 Substitution: A 2-pyridyl moiety at the R3 position is essential for high potency and selectivity. Replacement with a phenyl ring (Analog 2a) drastically reduced potency, while shifting the nitrogen to the 3-position of the pyridine (B92270) ring (Analog 2b) was well-tolerated.

-

R1 Substitution: The R1 position appears to be sterically hindered, as the introduction of a methyl group (Analog 3a) resulted in a 10-fold decrease in potency compared to the unsubstituted analog (this compound).

Experimental Protocols

Detailed methodologies for the key assays used to characterize the mGluR3 modulators are provided below.

This assay was performed to determine the binding affinity of the compounds for mGluR3.

Caption: Workflow for the mGluR3 radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing human mGluR3 were prepared by homogenization in ice-cold buffer followed by centrifugation.[10] The final pellet was resuspended in assay buffer.

-

Binding Reaction: In a 96-well plate, 20 µg of membrane protein was incubated with a fixed concentration of the radioligand [³H]-LY341495 (a known mGluR antagonist) and varying concentrations of the test compound.

-

Incubation: The plate was incubated for 60 minutes at room temperature to reach equilibrium.

-

Filtration: The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.[10][11]

-

Washing: The filters were washed three times with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of an excess of a non-labeled competing ligand. IC50 values were calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

This functional assay was used to measure the ability of the compounds to modulate mGluR3 signaling.

Caption: Workflow for the mGluR3 cAMP accumulation assay.

Protocol:

-

Cell Plating: HEK293 cells expressing human mGluR3 were plated in 384-well plates and grown overnight.

-

Compound Addition: Cells were pre-incubated with various concentrations of the test compounds for 15 minutes.

-

Stimulation: Intracellular cAMP levels were stimulated by the addition of forskolin (an adenylyl cyclase activator) in the presence of an EC20 concentration of glutamate.[12][13]

-

Incubation: The cells were incubated for 30 minutes at room temperature.

-

Detection: The reaction was stopped, and cells were lysed. Intracellular cAMP levels were quantified using a commercially available cAMP assay kit (e.g., HTRF or AlphaScreen).[14][15]

-

Data Analysis: The inhibition of the agonist-induced response was plotted against the concentration of the test compound to determine the IC50 value.

Conclusion

The systematic exploration of the SAR of a novel pyrimidine-based scaffold has led to the identification of this compound as a potent and selective mGluR3 NAM. The key structural features required for high affinity and functional activity have been elucidated, providing a clear path for further optimization. The detailed experimental protocols provided herein serve as a robust framework for the continued development of novel mGluR3 modulators for the potential treatment of CNS disorders.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. mGluR3 (mouse) [phosphosite.org]

- 5. Metabotropic glutamate receptor 3 - Wikipedia [en.wikipedia.org]

- 6. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. revvity.com [revvity.com]

- 12. cAMP Levels Increased by Activation of Metabotropic Glutamate Receptors Correlate with Visual Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cAMP levels increased by activation of metabotropic glutamate receptors correlate with visual plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

A Technical Guide to the Cellular Targets of mGluR3 Modulator-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the cellular targets and mechanism of action of mGluR3 modulator-1 (1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile). As a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 3 (mGluR3), this small molecule does not activate the receptor directly but rather enhances the response of the receptor to its endogenous ligand, glutamate. The primary cellular target is the mGluR3, a Gαi/o-coupled G-protein coupled receptor (GPCR) that plays a critical role in regulating neuronal excitability and synaptic transmission. Modulation of mGluR3 leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase, reduction of presynaptic glutamate release, and modulation of synaptic plasticity. This guide details the receptor's function, the modulator's mechanism, downstream signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction to Metabotropic Glutamate Receptor 3 (mGluR3)

The metabotropic glutamate receptors (mGluRs) are a family of eight GPCRs that modulate synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[2]

mGluR3, along with the highly homologous mGluR2, belongs to Group II.[2] These receptors are key regulators of glutamatergic and other neurotransmitter systems.

-

Location : mGluR3 is widely expressed in the CNS, including the cerebral cortex, hippocampus, and thalamus.[3] It is found on both neurons and glial cells.[2][3] On neurons, it is localized on presynaptic terminals, where it acts as an autoreceptor to inhibit neurotransmitter release, and also postsynaptically.[1][3] Its expression on astrocytes is significant, where it participates in neuroprotection.[4]

-

Function : As a Gαi/o-coupled receptor, the activation of mGluR3 leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This signaling pathway provides a negative feedback mechanism to control excessive excitatory neurotransmission.[2] Activation of mGluR3 has been shown to be neuroprotective and is implicated in synaptic plasticity, the cellular basis for learning and memory.[7][8]

Given its role in maintaining synaptic balance, mGluR3 has emerged as an attractive therapeutic target for neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.[7][8][9]

Mechanism of Action: Positive Allosteric Modulation

Orthosteric ligands that directly target the highly conserved glutamate binding site often suffer from a lack of subtype selectivity. Allosteric modulators, which bind to a distinct and less conserved site on the receptor, offer a path to greater selectivity.[10] this compound is a positive allosteric modulator (PAM) .

A PAM binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor.[10] This binding event induces a conformational change that increases the affinity and/or efficacy of the endogenous agonist, glutamate.[9] The key features of PAMs are:

-

Potentiation : They enhance the signal of the natural agonist. This results in a leftward shift of the agonist's concentration-response curve.

-

Spatio-temporal Precision : They only act when and where the endogenous ligand (glutamate) is being released, thus preserving the natural rhythm of synaptic transmission.

-

Ceiling Effect : The modulatory effect is dependent on the presence of the orthosteric agonist, which can reduce the risk of receptor over-activation compared to direct agonists.

Cellular Targets and Downstream Signaling

The engagement of mGluR3 by glutamate, potentiated by this compound, initiates a series of downstream cellular events.

Primary Transduction Pathway: Gαi/o Signaling

The canonical pathway for mGluR3 involves coupling to the Gαi/o heterotrimeric G-protein. Upon receptor activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP concentration.[5][6] This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins.

Presynaptic Inhibition of Neurotransmitter Release

A primary function of presynaptic Group II mGluRs is to act as autoreceptors that inhibit the release of glutamate. By potentiating the effect of glutamate on these presynaptic receptors, this compound strengthens this negative feedback loop. This reduces the probability of vesicle fusion and subsequent glutamate release into the synaptic cleft, thereby dampening excessive excitatory signaling.

Modulation of Synaptic Plasticity

mGluR3 activation is critically involved in long-term changes in synaptic strength, such as long-term potentiation (LTP) and long-term depression (LTD). Studies have shown that mGluR3 activation can modulate LTP and is required for certain forms of LTD. Recent evidence also points to a functional interaction, or "crosstalk," between mGluR3 and the Gαq-coupled mGluR5. Activation of mGluR3 can induce metaplastic changes that prime synapses to favor mGluR5-dependent LTP, a process which may involve endocannabinoid signaling.

Effects on Glial Cells

On astrocytes, mGluR3 activation has been shown to be neuroprotective. This effect is partly mediated by the increased expression and activity of glutamate transporters (like GLAST and GLT-1). Enhanced glutamate uptake from the synapse by these transporters helps prevent excitotoxicity, a pathological process caused by excessive glutamate receptor activation.

Quantitative Pharmacological Data

The characterization of this compound involves quantifying its potency and efficacy. While extensive data is not publicly available, the following has been reported.

| Parameter | Value | Assay Type | Cell Line | Notes | Reference |

| EC50 | 1-10 µM | Calcium Mobilization | HEK293T | Potentiation of agonist response. The cell line was engineered to co-express a chimeric G-protein (Gqi5) to enable a calcium readout, as native mGluR3 is Gαi-coupled. | [11] |

Note: EC50 (Half-maximal effective concentration) for a PAM represents the concentration of the modulator required to produce 50% of its maximal potentiating effect at a given concentration of agonist.

Experimental Protocols

The cellular targets and pharmacological profile of this compound are determined using a combination of in vitro cellular assays and ex vivo tissue preparations.

Functional Assay: cAMP Measurement for Gαi-Coupled Receptors

This assay directly measures the functional consequence of mGluR3 activation.

-

Objective : To quantify the ability of this compound to potentiate agonist-induced inhibition of cAMP production.

-

Methodology :

-

Cell Culture : HEK293 cells stably expressing human mGluR3 are cultured to confluence.

-

Assay Preparation : Cells are harvested and incubated with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation : Cells are treated with the adenylyl cyclase activator, forskolin, to induce a measurable baseline of cAMP production.

-

Modulator & Agonist Application : Cells are co-incubated with a fixed, sub-maximal (e.g., EC20) concentration of an agonist (e.g., glutamate) and varying concentrations of this compound.

-

Lysis and Detection : After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[12][13]

-

-

Data Analysis : The decrease in the forskolin-stimulated cAMP signal is measured. Data are plotted as percent inhibition versus modulator concentration to determine the EC50 of the PAM in the presence of the agonist.

Ex Vivo Electrophysiology: Synaptic Plasticity in Hippocampal Slices

This protocol assesses the modulator's effect on a physiologically relevant endpoint in brain tissue.

-

Objective : To determine if this compound affects long-term potentiation (LTP) at Schaffer collateral-CA1 synapses.

-

Methodology :

-

Slice Preparation : Acute hippocampal slices (300-400 µm thick) are prepared from rodents.

-

Recording : Slices are transferred to a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to electrical stimulation of the Schaffer collaterals.[14]

-

Baseline Measurement : A stable baseline of synaptic transmission is recorded for at least 20 minutes.

-

Drug Application : The slice is perfused with aCSF containing this compound for a set period.

-

LTP Induction : LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).[14]

-

Post-Induction Recording : fEPSPs are recorded for at least 60 minutes post-induction to measure the magnitude and stability of LTP.

-

-

Data Analysis : The slope of the fEPSP is measured and normalized to the pre-induction baseline. The magnitude of LTP in the presence of the modulator is compared to control slices that received HFS without the drug.

Conclusion

This compound is a positive allosteric modulator that selectively targets the metabotropic glutamate receptor 3. Its primary cellular action is to enhance the natural, glutamate-driven activation of mGluR3. This potentiation triggers Gαi/o-mediated signaling, leading to reduced cAMP levels and a subsequent decrease in presynaptic glutamate release. Furthermore, it influences higher-order cellular processes such as synaptic plasticity and glial cell function, highlighting its potential to restore balance in neural circuits implicated in CNS disorders. The methodologies outlined herein provide a robust framework for characterizing the cellular and physiological effects of this and other mGluR3-targeting compounds.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. f1000research.com [f1000research.com]

- 9. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. researchgate.net [researchgate.net]

- 14. Activating mGlu3 metabotropic glutamate receptors rescues schizophrenia-like cognitive deficits through metaplastic adaptations within the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: mGluR3 Modulator-1 in Cell Culture

Introduction

Metabotropic glutamate (B1630785) receptor 3 (mGluR3) is a Class C G-protein-coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] As a member of the Group II mGluRs, it is predominantly coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] mGluR3 is widely expressed in both neurons and glial cells, such as astrocytes.[3][4] Its involvement in neuroprotection and synaptic plasticity makes it a significant target for therapeutic intervention in various neurological and psychiatric disorders.[1][5][6]

mGluR3 modulator-1 is a positive allosteric modulator (PAM) of the mGluR3 receptor.[7] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, offering a mechanism to fine-tune receptor activity with greater specificity.[6] These notes provide detailed protocols and guidelines for utilizing this compound in cell culture experiments.

Properties of this compound

This compound, also known as 1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, is a well-characterized compound for studying mGluR3 function.[7]

| Property | Data | Reference |

| Synonyms | Compound 3 | [8] |

| Molecular Formula | C₁₆H₂₁N₃O | [7][8] |

| Molecular Weight | 271.36 g/mol | [7][8] |

| CAS Number | 374548-18-2 | [7][8] |

| Appearance | White to off-white solid | [8] |

| Purity | ≥98% | [8] |

| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGluR3 | [7] |

Mechanism of Action and Signaling Pathways

Activation of mGluR3 by its endogenous ligand, glutamate, is potentiated by this compound. The receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cAMP concentration.[1][2] A decrease in cAMP levels subsequently reduces the activity of Protein Kinase A (PKA). Additionally, mGluR3 activation can stimulate other pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is critical for cell survival and neuroprotection.[1][4]

Application Protocols

Reconstitution and Storage of this compound

Proper handling and storage of the modulator are critical to ensure its stability and activity.

Quantitative Data for Preparation and Storage

| Parameter | Value | Recommendations | Reference |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Use newly opened, high-purity DMSO as it is hygroscopic. | [8][9] |

| Solubility in DMSO | 55 - 125 mg/mL (202.68 - 460.64 mM) | Prepare a high-concentration stock (e.g., 10-50 mM). Sonication may be required for complete dissolution. | [7][8] |

| Storage (Solid Powder) | 3 years at -20°C or 2 years at 4°C | Store in a desiccator. | [8] |

| Storage (Stock Solution) | 6 months to 1 year at -80°C or 1 month at -20°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. | [7][8][10] |

Protocol for Stock Solution Preparation (10 mM):

-

Calculate the required mass of this compound for your desired volume and concentration (MW = 271.36 g/mol ). For 1 mL of a 10 mM stock, you need 2.71 mg.

-

Add the appropriate volume of high-purity DMSO to the vial containing the modulator.

-

Vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[7]

-

Centrifuge the vial briefly to collect the solution at the bottom.

-

Dispense into single-use aliquots in sterile microcentrifuge tubes.

-

Store aliquots at -80°C for long-term use or -20°C for short-term use.[8]

General Protocol for Cell Treatment

This protocol provides a general workflow for treating cultured cells with this compound.

Materials:

-

Cultured cells expressing mGluR3 (e.g., primary astrocytes, HEK293 cells stably expressing mGluR3).

-

Complete cell culture medium.

-